molecular formula C15H17NO2S B5309664 N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide

N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide

Cat. No. B5309664
M. Wt: 275.4 g/mol
InChI Key: ZUWLSQRMXAFYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide, commonly known as MT-45, is a synthetic opioid that was first synthesized in the 1970s. It has gained attention in recent years due to its potential use as a painkiller and its abuse as a recreational drug. Despite its potential therapeutic benefits, MT-45's safety and effectiveness have not been fully established, and its use is currently illegal in many countries.

Mechanism of Action

MT-45 works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception. By activating these receptors, MT-45 can produce analgesia and other effects similar to other opioids. However, the exact mechanism of action of MT-45 is not fully understood, and further research is needed to elucidate its pharmacological properties.
Biochemical and Physiological Effects:
MT-45 can produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are similar to other opioids and are mediated by the drug's binding to opioid receptors in the brain and spinal cord. However, MT-45's safety and effectiveness have not been fully established, and its use can be associated with several adverse effects, including addiction, tolerance, and overdose.

Advantages and Limitations for Lab Experiments

MT-45's potential as a painkiller and its abuse as a recreational drug have led to its use in several laboratory experiments. However, its use is limited by several factors, including its illegal status in many countries, its potential for abuse and addiction, and its lack of established safety and effectiveness in humans. Additionally, the synthesis process for MT-45 requires specialized equipment and expertise, making it difficult for amateur chemists to obtain and use the drug for research purposes.

Future Directions

Despite the limitations of MT-45, several future directions for research are possible. These include further studies to elucidate its mechanism of action and pharmacological properties, as well as investigations into its potential therapeutic benefits and safety in humans. Additionally, research into alternative opioid drugs with improved safety and effectiveness profiles may provide new avenues for pain management and addiction treatment.

Synthesis Methods

MT-45 can be synthesized using a multistep process that involves the reaction of 4-methoxyphenethylamine with 2-thiophenecarboxaldehyde, followed by a series of chemical reactions that ultimately yield the final product. The synthesis process requires specialized equipment and expertise, and it is not suitable for amateur chemists.

Scientific Research Applications

MT-45 has been the subject of several scientific studies, primarily focused on its potential as a painkiller. In animal models, MT-45 has been shown to produce analgesia, or pain relief, at doses similar to other opioids such as morphine. However, its safety and effectiveness in humans have not been established, and further research is needed to determine its potential therapeutic benefits.

properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11(12-5-7-13(18-2)8-6-12)16-15(17)10-14-4-3-9-19-14/h3-9,11H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWLSQRMXAFYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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